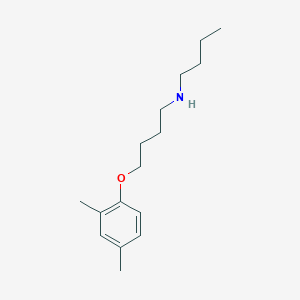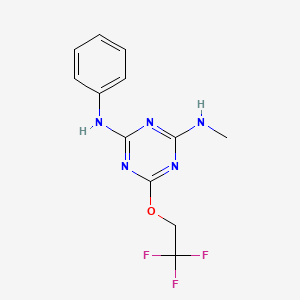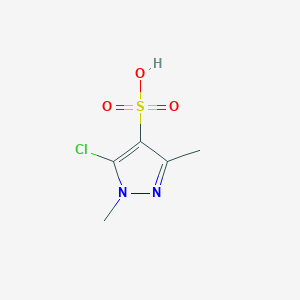
Methyl 2-amino-6-fluorobenzoate
Übersicht
Beschreibung
“Methyl 2-amino-6-fluorobenzoate” is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . The compound is typically a colorless to yellow solid .
Molecular Structure Analysis
“Methyl 2-amino-6-fluorobenzoate” has a molecular structure represented by the SMILES string NC1=CC=CC(F)=C1C(OC)=O . This indicates that the molecule contains a benzene ring with a fluorine atom and an amino group at positions 2 and 6, respectively, and a methyl ester group attached to the carboxylic acid.
Physical And Chemical Properties Analysis
“Methyl 2-amino-6-fluorobenzoate” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 and a boiling point of 266.6±25.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthesis Optimization
Methyl 2-amino-6-fluorobenzoate can be synthesized through a series of reactions including nitrification, esterification, and hydronation. Yin Jian-zhong (2010) demonstrated an optimal synthesis route using 3-fluorobenzoic acid as the starting material. This route achieves a high yield of 81%, confirming the product's structure through various methods like melting point, IR, NMR, and GC-MS (Yin Jian-zhong, 2010).
Antiviral Properties
A study by Xie et al. (2017) explored the antiviral activities of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety. These compounds showed good curative and protective activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), demonstrating potential as antiviral agents (Xie et al., 2017).
Reactivity in Shikimic Acid Derivatives
Bowles et al. (1989) conducted a study on the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate, leading to a synthesis of racemic methyl 6α-fluoroshikimate. This research is significant for preparing 6-substituted shikimic acid derivatives, crucial in the biosynthesis of aromatic amino acids via the shikimic acid pathway (Bowles et al., 1989).
Radiopharmaceutical Applications
Wang et al. (2006) reported the preparation of fluorinated 2-arylbenzothiazoles as potential antitumor drugs, showing inhibitory activity against various cancer cell lines. These compounds could serve as novel probes for positron emission tomography (PET) imaging in cancers (Wang et al., 2006).
Safety And Hazards
“Methyl 2-amino-6-fluorobenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 2-amino-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJYAPKCOSGXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384769 | |
| Record name | methyl 2-amino-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-fluorobenzoate | |
CAS RN |
86505-94-4 | |
| Record name | methyl 2-amino-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-6-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)










